Penaeidin-4d
CAS No.:
Cat. No.: VC3669536
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics of Penaeidin-4d
Secondary Structure Elements
According to the structural data available for Penaeidin-4d, the CRD contains significant secondary structure elements that contribute to its stability and function . The three-dimensional structure reveals that the CRD possesses an amphipathic structure with more positively charged amino acids than the PRD, suggesting it may function as the primary pathogen-recognition domain .
The amphipathic nature of the CRD allows for interaction with the negatively charged surfaces of microorganisms, contributing to the antimicrobial activity of the peptide. Meanwhile, the PRD, with its flexible structure rich in proline residues, may facilitate other functions such as chitin-binding and potential involvement in wound healing processes .
Molecular Properties and Expression
Physical and Chemical Properties
Penaeidin-4d consists of 47 amino acids with a calculated molecular mass of approximately 5.31 kDa . Penaeidins generally have a basic nature, with an estimated isoelectric point (pI) around 9.1, as reported for other penaeidins . This positive charge is important for their interaction with negatively charged microbial surfaces and membranes.
The peptide undergoes several post-translational modifications, including the establishment of a secretory signal peptide cleavage, formation of three intramolecular disulfide bridges, and potential N-terminal blocking by pyroglutamic acid . These modifications are consistent with those observed in native penaeidins and are crucial for their proper function and stability in the hemolymph.
Expression and Localization
Penaeidins, including Penaeidin-4d, are primarily synthesized and stored in the hemocytes (blood cells) of shrimp . Specifically, they are localized in the cytoplasmic granules of granulocytes, as demonstrated by immunocytochemistry studies at both optical and ultrastructural levels .
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Penaeidin mRNA levels decrease in circulating hemocytes within the first 3 hours following stimulation .
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An increase in plasma penaeidin concentration occurs after microbial challenge .
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Penaeidin immunoreactivity appears in cuticular tissue, which may be related to its chitin-binding activity .
This dynamic expression pattern suggests a regulated response to pathogen invasion, with penaeidins being released from hemocytes into the plasma and subsequently binding to cuticular tissues where they may exert their antimicrobial and wound-healing functions.
Biological Functions and Antimicrobial Activity
Antimicrobial Properties
Penaeidin-4d, like other penaeidins, demonstrates significant antimicrobial activity against various pathogens . The table below summarizes the antimicrobial activities associated with penaeidins:
The antimicrobial mechanisms of penaeidins are believed to involve direct interaction with microbial cell surfaces, facilitated by their cationic nature. The specific activity spectrum varies among different penaeidin classes, correlating with variations in their domain sequences .
Chitin-Binding Activity
A distinctive feature of penaeidins, including Penaeidin-4d, is their chitin-binding activity . This property is likely related to their immunoreactivity in cuticular tissues following microbial challenge . The chitin-binding ability suggests that penaeidins may have roles beyond direct antimicrobial activity, potentially participating in wound healing and cuticle repair processes in shrimp .
The chitin-binding function may be particularly relevant in the context of crustacean biology, as chitin is a major component of their exoskeleton. By binding to chitin, penaeidins may help to protect newly formed cuticle during molting or after injury, preventing opportunistic infections during these vulnerable periods.
Antiviral Activity
Recent research has revealed a previously unknown antiviral role for penaeidins against White Spot Syndrome Virus (WSSV), a major viral pathogen in shrimp . Studies have shown that:
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Penaeidins are strongly upregulated in vivo after WSSV infection .
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RNA interference (RNAi) experiments silencing penaeidin expression resulted in higher viral loads in infected shrimp .
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Co-injection of recombinant penaeidin proteins with dsRNA reduced viral replication levels compared to control groups .
These findings expand our understanding of penaeidins' immunological functions, suggesting they are versatile immune effectors capable of countering diverse pathogen types. The antiviral activity represents a significant advancement in our knowledge of invertebrate immune mechanisms and opens new avenues for disease management in aquaculture.
Evolutionary Aspects of Penaeidin-4d
Conservation and Diversity
Class 4 penaeidins, including Penaeidin-4d, exhibit low isoform diversity within species and high conservation between different shrimp species . This pattern contrasts with class 3 penaeidins, which show greater sequence variability both within and between species . The high conservation of Penaeidin-4d suggests it may perform fundamental immune functions that have been preserved through evolutionary processes.
The conservation pattern observed in Penaeidin-4d is indicative of strong purifying selection, which maintains essential structural and functional features of the peptide across diverse species. This evolutionary conservation underscores the critical role that Penaeidin-4d plays in the innate immune system of penaeid shrimp.
Positive Selection and Adaptive Evolution
Analysis of penaeidin sequences has revealed evidence of positive Darwinian selection acting on specific codon sites, particularly within the proline-rich domain (PRD) . This suggests that penaeidins have undergone adaptive evolution in response to various environmental challenges and pathogen pressures.
Studies have identified more positively selected codon sites in the PRD than in the CRD, indicating that the CRD is relatively more conserved . The three-dimensional structure of penaeidins shows that these positively selected sites are predominantly located in the PRD, with fewer in the CRD . This pattern of selection supports the hypothesis that the PRD is more adaptable to different environmental conditions while the CRD maintains conserved functions critical for antimicrobial activity.
The evidence of adaptive evolution in penaeidins reflects the ongoing arms race between hosts and pathogens, where selective pressures drive genetic diversity in immune-related genes to counter evolving pathogen threats in the aquatic environment.
Research Applications and Significance
Biotechnological Applications
The broad-spectrum antimicrobial properties of Penaeidin-4d make it a candidate for various biotechnological applications:
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Development of novel antimicrobial agents for aquaculture to combat bacterial and viral diseases in shrimp farming.
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Potential applications in food preservation due to its activity against foodborne pathogens.
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Possible use in medical applications as templates for designing new antimicrobial peptides.
The structural stability conferred by the disulfide bridges in Penaeidin-4d makes it potentially suitable for applications requiring robust antimicrobial activity under various environmental conditions. Additionally, its natural origin may offer advantages in terms of biodegradability and reduced risk of promoting antimicrobial resistance compared to conventional antibiotics.
Aquaculture Disease Management
Shrimp aquaculture faces significant challenges from bacterial and viral pathogens, leading to substantial economic losses globally. The discovery of antiviral activity against WSSV in penaeidins is particularly significant given the devastating impact of this virus on shrimp farming. Understanding the role of Penaeidin-4d in immunity could contribute to developing strategies for disease management in aquaculture, such as:
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Selective breeding programs for shrimp with enhanced penaeidin expression.
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Development of immunostimulants that boost penaeidin production.
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Creation of recombinant penaeidin products for therapeutic applications in aquaculture.
These approaches could potentially reduce reliance on antibiotics in aquaculture, addressing concerns about antimicrobial resistance while improving the sustainability and productivity of shrimp farming operations.
Model for Understanding Innate Immunity
As a component of the invertebrate immune system, Penaeidin-4d serves as a valuable model for understanding innate immunity mechanisms. The dual-domain structure and multifunctional properties of penaeidins illustrate the complexity and effectiveness of innate immune responses, which are the primordial form of immunity in all multicellular organisms.
Research on Penaeidin-4d contributes to our broader understanding of antimicrobial peptides, which are increasingly recognized as important components of immunity across diverse species, including humans. This knowledge may inform studies on human innate immunity and the development of antimicrobial strategies based on natural defense mechanisms.
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